
2-((9-Hydroxy-9H-fluoren-9-yl)methyl)-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((9-Hydroxy-9H-fluoren-9-yl)methyl)-N-methylbenzamide is an organic compound that features a fluorenyl group attached to a benzamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((9-Hydroxy-9H-fluoren-9-yl)methyl)-N-methylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 9H-fluoren-9-one and N-methylbenzamide.
Reduction: 9H-fluoren-9-one is reduced to 9-hydroxy-9H-fluorene using a reducing agent such as sodium borohydride (NaBH4).
Formation of Intermediate: The 9-hydroxy-9H-fluorene is then reacted with formaldehyde to form 9-(hydroxymethyl)-9H-fluorene.
Amidation: Finally, 9-(hydroxymethyl)-9H-fluorene is reacted with N-methylbenzamide in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to yield this compound.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
2-((9-Hydroxy-9H-fluoren-9-yl)methyl)-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: 9-oxo-9H-fluorene derivatives.
Reduction: N-methylbenzylamine derivatives.
Substitution: Various substituted fluorenyl derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
2-((9-Hydroxy-9H-fluoren-9-yl)methyl)-N-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the development of new materials, such as polymers and organic semiconductors.
Mécanisme D'action
The mechanism of action of 2-((9-Hydroxy-9H-fluoren-9-yl)methyl)-N-methylbenzamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the benzamide structure can interact with enzymes and receptors. These interactions can modulate biochemical pathways and influence cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-diethyl-2-(9-hydroxy-9H-fluoren-9-yl)propanamide
- 9-(2-(9-hydroxy-9H-fluoren-9-yl)ethynyl)-9H-fluoren-9-ol
- 9-fluorenol
Uniqueness
2-((9-Hydroxy-9H-fluoren-9-yl)methyl)-N-methylbenzamide is unique due to its specific combination of a fluorenyl group and a benzamide structure
Propriétés
Numéro CAS |
2594-60-7 |
|---|---|
Formule moléculaire |
C22H19NO2 |
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
2-[(9-hydroxyfluoren-9-yl)methyl]-N-methylbenzamide |
InChI |
InChI=1S/C22H19NO2/c1-23-21(24)16-9-3-2-8-15(16)14-22(25)19-12-6-4-10-17(19)18-11-5-7-13-20(18)22/h2-13,25H,14H2,1H3,(H,23,24) |
Clé InChI |
HJLRJKZYLBNZAZ-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=CC=CC=C1CC2(C3=CC=CC=C3C4=CC=CC=C42)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-chloro-N'-hydroxy-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboximidamide](/img/structure/B13129509.png)

![Benzoicacid,4-[3-(1,3-dioxolan-2-yl)propyl]-,ethylester](/img/structure/B13129525.png)
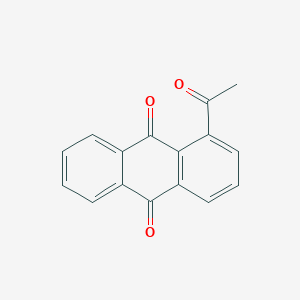
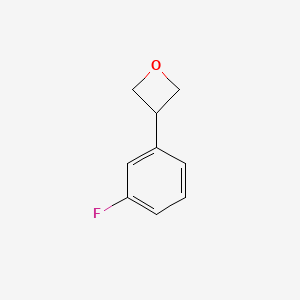
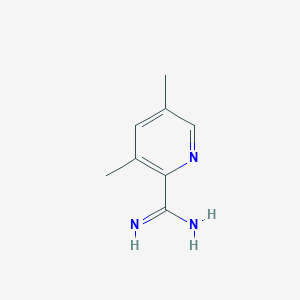
![8,20-Dibromo-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaene](/img/structure/B13129550.png)
![16,18,22-Trioxa-13-aza-17-phosphatetracontanoicacid,17-hydroxy-12,23-dioxo-20-[[(9Z)-1-oxo-9-octadecenyl]oxy]-,17-oxide,monosodiumsalt,(20R,31Z)-](/img/structure/B13129553.png)

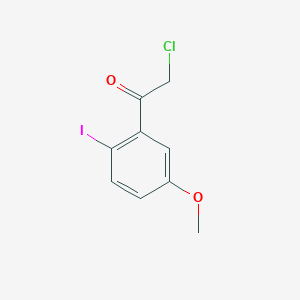
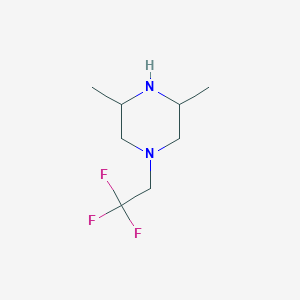
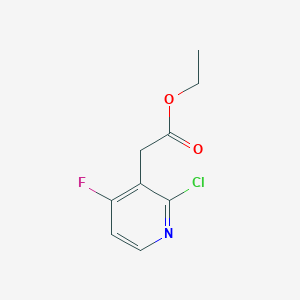
![2,6-Dibromopyrazolo[1,5-a]pyrimidine](/img/structure/B13129578.png)

